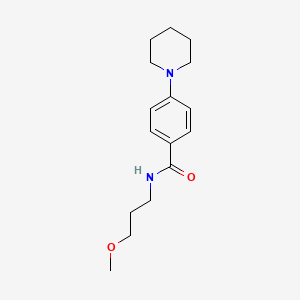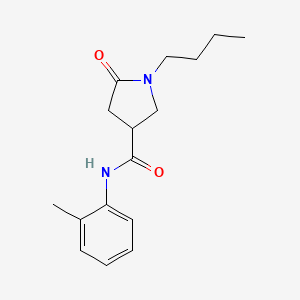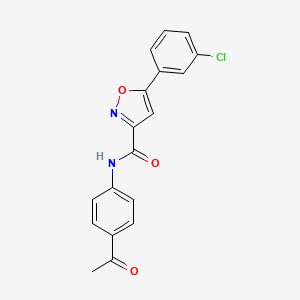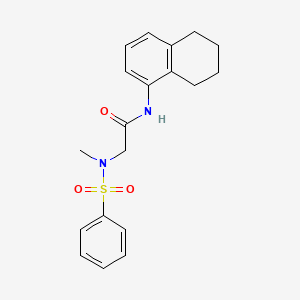![molecular formula C23H17Cl2N3O2S B4558184 2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4558184.png)
2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex benzamide derivatives involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide and related compounds have been synthesized and characterized by spectroscopic techniques such as IR, H and C-NMR, mass spectrometry, and elemental analysis, showcasing the intricate steps involved in the creation of such compounds (Saeed et al., 2010). The use of ultrasonication as a green chemistry tool in the synthesis process highlights the evolving methodologies aimed at improving yield and reducing environmental impact (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is determined using X-ray diffraction data, revealing specific spatial arrangements and intramolecular interactions. These structures often crystallize in monoclinic space groups, with detailed unit cell dimensions providing insights into the molecular configuration and the presence of hydrogen bonds contributing to their stability (Saeed et al., 2010).
Applications De Recherche Scientifique
Insecticidal Activity : The study by Samaritoni et al. (1999) focused on the methylene group modifications of related compounds and their application as broad-spectrum insecticides. The research found that certain derivatives of the compound were even more active than the parent amide against root-knot nematode (Samaritoni et al., 1999).
Antimicrobial Properties : Research by Naganagowda and Petsom (2011) explored the synthesis of derivatives similar to the compound , finding that these derivatives exhibit antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
Structural Analysis : Saeed et al. (2010) synthesized a closely related compound and characterized it through various techniques, including crystal structure determination. This study contributes to the understanding of the molecular structure and potential applications of similar compounds (Saeed et al., 2010).
Anti-Tubercular Activity : A study by Nimbalkar et al. (2018) investigated derivatives of related compounds for their anti-tubercular activity. The research found that these compounds exhibited promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Antineoplastic and Antimonoamineoxidase Properties : Markosyan et al. (2010) synthesized derivatives of similar compounds and studied their antineoplastic and antimonoamineoxidase properties, contributing to potential therapeutic applications (Markosyan et al., 2010).
Mosquito Development Inhibition : Schaefer et al. (1978) found that certain substituted benzamides, closely related to the compound , are effective inhibitors of mosquito development, suggesting their potential use in controlling mosquito populations (Schaefer et al., 1978).
Corrosion Inhibition : Hu et al. (2016) studied benzothiazole derivatives, closely related to the compound , for their corrosion inhibiting effect against steel in acidic solutions, indicating their potential use as corrosion inhibitors (Hu et al., 2016).
Photophysical and Antimicrobial Studies : Padalkar et al. (2014) synthesized and screened new benzimidazole, benzoxazole, and benzothiazole derivatives, similar to the compound , for antimicrobial activity. They also investigated the photophysical properties of these compounds (Padalkar et al., 2014).
Propriétés
IUPAC Name |
2-chloro-N-[[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-12-9-19-20(10-13(12)2)30-22(27-19)16-11-14(7-8-18(16)25)26-23(31)28-21(29)15-5-3-4-6-17(15)24/h3-11H,1-2H3,(H2,26,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYMAEVXOGXPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)

![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4558158.png)

![2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B4558170.png)
![3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4558182.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)

![N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4558196.png)